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Compound of Interest

N-(2-hydroxyethyl)-2-
Compound Name:
phenylacetamide

cat. No.: B1293601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound N-(2-hydroxyethyl)-2-phenylacetamide. The information presented
herein is essential for the verification of its chemical structure and purity, which are critical
aspects of drug development and scientific research. This document details the expected data
from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
analyses, supported by detailed experimental protocols.

Chemical Structure and Properties
« IUPAC Name: N-(2-hydroxyethyl)-2-phenylacetamide

e Molecular Formula: C10H13NO2[1]

« Molecular Weight: 179.22 g/mol

« CAS Number: 6269-99-4[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-(2-hydroxyethyl)-2-
phenylacetamide. It is important to note that a complete set of experimentally-derived spectra
for this specific compound is not readily available in the public domain. Therefore, the data
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presented is a combination of reported values for structurally similar compounds and predicted

values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for N-(2-hydroxyethyl)-2-phenylacetamide (in

CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
~6.50 Broad Singlet 1H Amide proton (NH)
_ Methylene protons (-
~3.65 Triplet 2H
CH2-OH)
) Methylene protons
~3.50 Singlet 2H
(CsHs-CH2-)
Methylene protons (-
~ 3.40 Quartet 2H
NH-CH2-)
~2.50 Singlet 1H Hydroxyl proton (-OH)

Table 2: Predicted 3C NMR Spectral Data for N-(2-hydroxyethyl)-2-phenylacetamide (in

CDCls)
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Chemical Shift (6, ppm)

Assignment

~172 Carbonyl carbon (C=0)

~ 135 Aromatic ipso-carbon

~ 129 Aromatic ortho/meta-carbons
~ 127 Aromatic para-carbon

~ 62 Methylene carbon (-CH2-OH)
~43 Methylene carbon (CsHs-CH2)
~42 Methylene carbon (-NH-CHz)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for N-(2-hydroxyethyl)-2-phenylacetamide

Wavenumber (cm—?)

Intensity

Assignment

~ 3300 Strong, Broad O-H stretch (hydroxyl group)
~ 3280 Strong N-H stretch (amide)

~ 3060, 3030 Medium Aromatic C-H stretch

~ 2940, 2880 Medium Aliphatic C-H stretch

~ 1640 Strong C=0 stretch (Amide I)

~ 1550 Strong N-H bend (Amide II)

~ 1495, 1450 Medium Aromatic C=C stretch

~ 1050 Strong C-O stretch (primary alcohol)
~ 730, 690 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for N-(2-hydroxyethyl)-2-phenylacetamide
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miz Interpretation

179.09 Molecular ion [M]*
148.08 [M - CH20H]*

135.07 [M - C2H4O]*

91.05 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
o Accurately weigh 5-10 mg of N-(2-hydroxyethyl)-2-phenylacetamide.

e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
chloroform-d, CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal

standard.
e Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
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Data Processing:

Apply Fourier transformation to the raw data.
o Perform phase and baseline corrections.
o Calibrate the spectra using the TMS signal at O ppm.

« Integrate the signals in the *H NMR spectrum and identify the chemical shifts, multiplicities,
and coupling constants.

« |dentify the chemical shifts in the 3C NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

e Place a small amount of the solid sample directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty ATR setup.

e Record the spectrum of the sample, typically over a range of 4000 to 400 cm—1.

e The instrument software will automatically subtract the background from the sample
spectrum.

Data Analysis:
« ldentify the characteristic absorption bands and their corresponding wavenumbers.

» Assign these bands to the specific functional groups present in the molecule.
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Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron
lonization - El or Electrospray lonization - ESI).

Sample Preparation:

e For EI-MS, a small amount of the sample is introduced into the high vacuum of the mass
spectrometer, where it is vaporized.

e For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or
acetonitrile).

Data Acquisition:

e The sample is ionized, and the resulting ions are separated based on their mass-to-charge
ratio (m/z).

e A mass spectrum is generated, plotting ion intensity versus m/z.
Data Analysis:
« |dentify the molecular ion peak to confirm the molecular weight of the compound.

» Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like N-(2-hydroxyethyl)-2-phenylacetamide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. N-(2-Hydroxyethyl)-2-phenylacetamide | SIELC Technologies [sielc.com]

 To cite this document: BenchChem. [Spectroscopic Profile of N-(2-hydroxyethyl)-2-
phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293601#spectroscopic-data-for-n-2-hydroxyethyl-2-
phenylacetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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